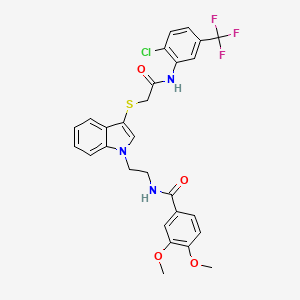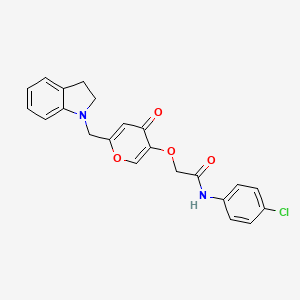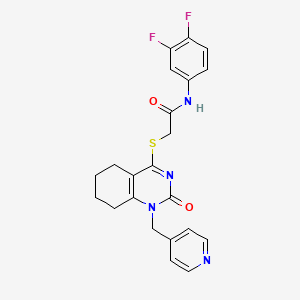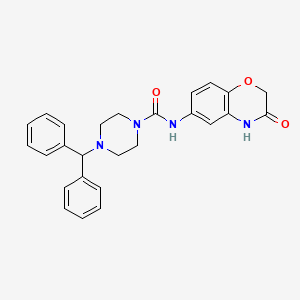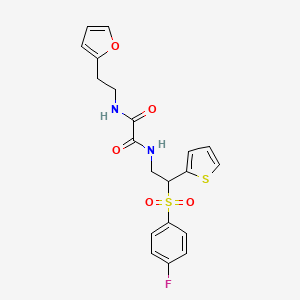
N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(2-(furan-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(2-(furan-2-yl)ethyl)oxalamide” is a complex organic compound. It contains several functional groups, including a sulfonyl group, an oxalamide group, and aromatic rings (fluorophenyl, thiophen-2-yl, and furan-2-yl). These groups could potentially give the compound interesting chemical and physical properties1.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the sulfonyl group might be introduced using a sulfonylation reaction. The oxalamide group could potentially be formed through a condensation reaction of an amine with an oxalic acid derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a complex, multi-ring structure due to the presence of multiple aromatic rings. The exact structure would depend on the specific spatial arrangement of these rings and other functional groups, which is not indicated by the name alone.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact molecular structure. The presence of the sulfonyl, oxalamide, and aromatic groups suggest that it could participate in a variety of reactions. For example, the sulfonyl group might undergo substitution reactions, while the oxalamide group could potentially participate in hydrolysis reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces within the compound. However, without specific experimental data, it’s difficult to provide detailed information on these properties.Wissenschaftliche Forschungsanwendungen
Chemosensor Development
A phenoxazine-based fluorescent chemosensor incorporating sulfonyl and furan components demonstrated discriminative detection of Cd2+ and CN− ions. This sensor, due to its turn-on and turn-off fluorescence responses, has applications in environmental monitoring and biological imaging, including live cell and zebrafish larvae bio-imaging. This suggests potential for the compound to be utilized in developing advanced chemosensors for environmental and biomedical applications (Ravichandiran et al., 2020).
Radical Initiator and Oxidant in Organic Synthesis
Sulfoxides, functional molecules derived from reactions involving sulfonyl groups, can be synthesized through reactions facilitated by N-fluorobenzenesulfonimide (NFSI), which acts as both a radical initiator and an efficient oxidant. This indicates that related compounds with sulfonyl groups could play significant roles in facilitating various organic synthesis reactions, particularly those involving radical initiation and sulfoxidation (Zhang et al., 2016).
Fluorination of Aliphatic Aldehydes
The enantioselective α-fluorination of aliphatic aldehydes catalyzed by N-heterocyclic carbene highlights the use of N-fluorobis(phenyl)sulfonimide as an effective source of fluorine. This process, overcoming challenges like competitive difluorination, points to the potential for using fluorinated sulfonyl compounds in synthesizing fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals (Li et al., 2014).
Material Science and Photovoltaic Applications
Polymerization of thiophene and fluorophenyl compounds in ionic liquids has been explored for producing electroactive polymers. Such polymers, characterized by their electroactivity and stability, hold promise for applications in electronic devices, sensors, and photovoltaic cells, suggesting a possible research avenue for the compound in the field of material science and energy (Naudin et al., 2002).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. Its toxicity would depend on its biological activity.
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, future research might focus on optimizing its structure for better activity or lower toxicity. Alternatively, if it has interesting chemical properties, future research might explore its potential as a building block for synthesizing other complex molecules.
Eigenschaften
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5S2/c21-14-5-7-16(8-6-14)30(26,27)18(17-4-2-12-29-17)13-23-20(25)19(24)22-10-9-15-3-1-11-28-15/h1-8,11-12,18H,9-10,13H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOGCWQFXYMDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(2-(furan-2-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

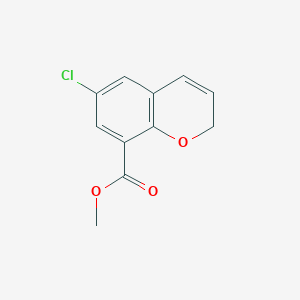
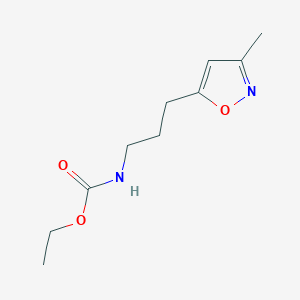
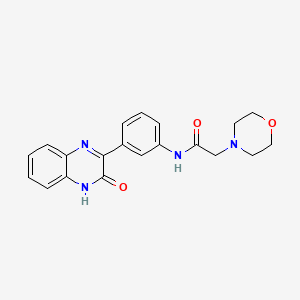
![3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2888834.png)
![Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate](/img/structure/B2888839.png)
![4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide](/img/structure/B2888840.png)
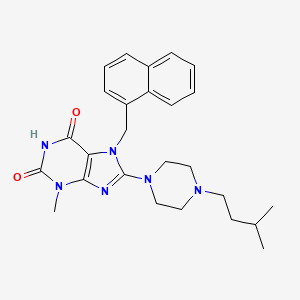
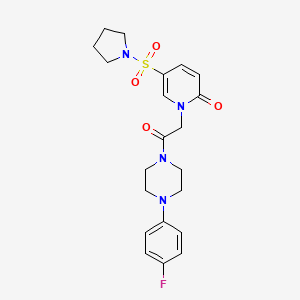
![ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2888844.png)
![N-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2888846.png)
